2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone
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Overview
Description
2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the 4-methoxyphenyl group to the indole core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1H-indole: Lacks the sulfonyl and morpholine groups.
1-(5-(Morpholinosulfonyl)indolin-1-yl)ethanone: Lacks the 4-methoxyphenyl group.
2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)propanone: Similar structure with a propanone group instead of ethanone.
Uniqueness
2-(4-Methoxyphenyl)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is unique due to the combination of its functional groups, which may confer specific biological activities or chemical reactivity not observed in similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-18-4-2-16(3-5-18)14-21(24)23-9-8-17-15-19(6-7-20(17)23)29(25,26)22-10-12-28-13-11-22/h2-7,15H,8-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQSZKVOPSAUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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